molecular formula C7H13NS B13527688 7-Thia-2-azaspiro[3.5]nonane

7-Thia-2-azaspiro[3.5]nonane

Cat. No.: B13527688
M. Wt: 143.25 g/mol
InChI Key: FGITVYSAKWMASC-UHFFFAOYSA-N
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Description

7-Thia-2-azaspiro[35]nonane is a heterocyclic compound that features a unique spirocyclic structure, incorporating both sulfur and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thia-2-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiol with an aziridine under specific conditions to form the spirocyclic structure. The reaction conditions often include the use of a base such as sodium hydride and a solvent like tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Thia-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Thia-2-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Thia-2-azaspiro[3.5]nonane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur and nitrogen atoms in the compound can form hydrogen bonds or coordinate with metal ions, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-7-azaspiro[3.5]nonane
  • 7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide
  • 2-Oxa-7-azaspiro[3.5]nonane

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

7-thia-2-azaspiro[3.5]nonane

InChI

InChI=1S/C7H13NS/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2

InChI Key

FGITVYSAKWMASC-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC12CNC2

Origin of Product

United States

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